Monobutyl Phosphate-d9
CAS No.: 156213-20-6
Cat. No.: VC0143575
Molecular Formula: C₄H₂D₉O₄P
Molecular Weight: 163.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156213-20-6 |
|---|---|
| Molecular Formula | C₄H₂D₉O₄P |
| Molecular Weight | 163.16 |
| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate |
| Standard InChI | InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2/i1D3,2D2,3D2,4D2 |
| SMILES | CCCCOP(=O)([O-])[O-] |
Introduction
Physical and Chemical Properties
Physical Characteristics
Monobutyl Phosphate-d9 exists as a stable compound under standard laboratory conditions. Its physical properties are similar to non-deuterated monobutyl phosphate, with some variations due to the isotopic substitution. The detailed physical characteristics are presented in Table 1.
Synthesis and Production
Synthetic Routes
Monobutyl Phosphate-d9 is typically synthesized from deuterated butanol through specific chemical reactions involving phosphorus oxychloride. The synthesis pathway involves careful control of reaction conditions to ensure high isotopic purity. The general reaction scheme can be represented as:
-
Reaction of deuterated butanol (C4D9OH) with phosphorus oxychloride (POCl3)
-
Controlled hydrolysis of the intermediate to yield the final phosphate ester
Key Reaction Parameters
The synthesis conditions for Monobutyl Phosphate-d9 are critical for optimizing yield and purity. Temperature control is particularly important, with reactions typically conducted at room temperature under careful monitoring to prevent side reactions. Time, solvent selection, and reagent ratios also play significant roles in determining the success of the synthesis. The reaction must be conducted with attention to maintaining the isotopic integrity of the deuterated reagents.
Analytical Applications
Role in Mass Spectrometry
Monobutyl Phosphate-d9 finds its primary application as an internal standard in mass spectrometry. The compound's deuterated nature creates a mass shift relative to the non-deuterated analog, allowing analysts to differentiate between the internal standard and the analyte of interest. This property is particularly valuable in quantitative analyses where precise measurements are essential.
Internal Standard Capabilities
As an internal standard, Monobutyl Phosphate-d9 provides several advantages in analytical chemistry:
-
It compensates for variations in ionization efficiency during mass spectrometric analysis
-
It helps normalize sample preparation variability
-
It enables more precise quantification of non-deuterated monobutyl phosphate in complex mixtures
-
It facilitates method validation and quality control in analytical procedures
Environmental and Research Applications
Research Findings and Scientific Significance
Comparative Studies with Non-deuterated Analogs
Research has shown that Monobutyl Phosphate-d9 exhibits similar reactivity patterns to its non-deuterated analogs, making it suitable for various analytical applications. The isotopic substitution creates minimal changes in chemical behavior while providing distinct mass spectrometric properties. This combination makes it valuable for quantitative analysis in complex matrices where differentiation between isotopically labeled and natural compounds is necessary.
Related Compound Studies
While direct research on Monobutyl Phosphate-d9 is limited in the available literature, studies on related compounds provide relevant context. For instance, the non-deuterated analog, monobutyl phosphate, is a significant degradation product of tributyl phosphate, which is widely used in nuclear fuel reprocessing . Additionally, there is some research on monobutyl phthalate (a different but related compound), which is noted to have antiandrogenic effects as a metabolite of dibutyl phthalate .
Future Research Perspectives
Areas for Further Investigation
Several research gaps exist in the current understanding of Monobutyl Phosphate-d9:
-
Comprehensive physicochemical characterization under various conditions
-
Expanded toxicological profiling
-
Development of optimized synthetic routes with higher yields
-
Exploration of additional analytical applications beyond current uses
Further investigation in these areas would enhance the scientific understanding and practical utility of this specialized deuterated compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume